molecular formula C11H15ClO B155110 2-(3-Chloropropoxy)-1,3-dimethylbenzene CAS No. 1626-42-2

2-(3-Chloropropoxy)-1,3-dimethylbenzene

Cat. No. B155110
CAS RN: 1626-42-2
M. Wt: 198.69 g/mol
InChI Key: XOIDAVGIYOAHGU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties like its acidity, basicity, and reactivity with other compounds are also studied.


Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future applications and studies based on the compound’s properties and reactivity.


properties

IUPAC Name

2-(3-chloropropoxy)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIDAVGIYOAHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563290
Record name 2-(3-Chloropropoxy)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropoxy)-1,3-dimethylbenzene

CAS RN

1626-42-2
Record name 2-(3-Chloropropoxy)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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